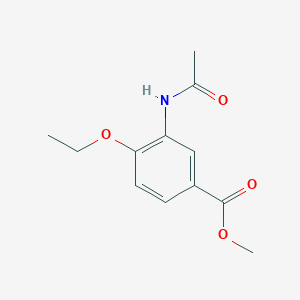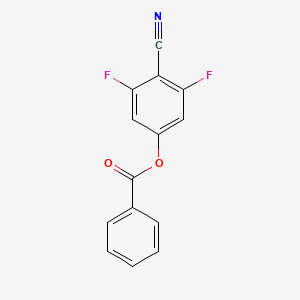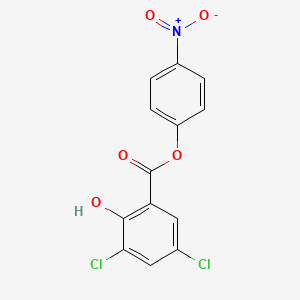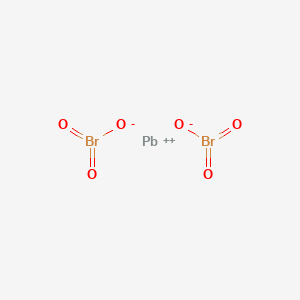![molecular formula C11H9NO2S B1506358 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine CAS No. 925674-61-9](/img/structure/B1506358.png)
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amber to brown solid that is stable at room temperature . It is a derivative of thiophene and dioxin rings with specific structure and properties . It may be used as an intermediate in organic synthesis for the production of other organic compounds .
Synthesis Analysis
The compound can be synthesized via Stille coupling and electropolymerization . It has been used as a precursor for the synthesis of ethylenedioxythiophene (EDOT) . The hydroxymethyl groups in the EDOT monomers enhance the electropolymerization in an aqueous solution to form an electro-active hydrophilic polymer .Molecular Structure Analysis
The molecule adopts a half-chair conformation . The thiophene ring forms a dihedral angle with the benzene ring . In the crystal, N-H⋯O hydrogen bonds link molecules, forming chains along the c-axis direction .Chemical Reactions Analysis
The compound can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 42-46°C . It is stable at room temperature . The compound has an empirical formula of C7H8O3S and a molecular weight of 172.20 .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
925674-61-9 |
|---|---|
Produktname |
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine |
Molekularformel |
C11H9NO2S |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine |
InChI |
InChI=1S/C11H9NO2S/c1-2-4-12-8(3-1)11-10-9(7-15-11)13-5-6-14-10/h1-4,7H,5-6H2 |
InChI-Schlüssel |
YVYMLRBYWICUPV-UHFFFAOYSA-N |
SMILES |
C1COC2=C(SC=C2O1)C3=CC=CC=N3 |
Kanonische SMILES |
C1COC2=C(SC=C2O1)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)


![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)


![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)
![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)

![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)


![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)
